Szechenyine

Descripción general

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Szechenyine is typically extracted from natural sources, specifically from the roots of Aconitum brachypodum Diels . The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction from natural sources remains the primary method. The process involves the use of organic solvents and various purification techniques to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Szechenyine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Szechenyine is characterized by its complex molecular structure, which contributes to its diverse biological activities. The compound's structural features include:

- Molecular Formula : CHO (specific values vary based on derivatives)

- Functional Groups : Includes various functional groups that enhance its reactivity and interaction with biological targets.

Scientific Research Applications

This compound has several notable applications across different scientific domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of melanoma and prostate cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs .

- Antimicrobial Effects : this compound has been studied for its activity against various pathogens, suggesting its potential as an antimicrobial agent .

Pharmacological Studies

- Mechanism of Action : The compound interacts with specific enzymes and pathways, influencing metabolic processes. For example, it has been shown to affect key enzymes involved in cancer metabolism, providing insights into its therapeutic potential .

- Structure-Activity Relationship (SAR) : Variations in the structural components of this compound derivatives have been analyzed to determine their impact on biological activity, leading to the development of more potent analogs .

Case Study 1: Anticancer Activity

In a study conducted by the U.S. National Cancer Institute, derivatives of this compound were screened for their ability to inhibit cancer cell growth. The results indicated that certain derivatives had GI50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as novel anticancer therapies .

Case Study 2: Anti-inflammatory Effects

A study published in a pharmacognosy journal explored the anti-inflammatory properties of this compound. The researchers found that treatment with this compound reduced inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of Szechenyine involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. Detailed studies on its mechanism of action are ongoing to fully understand its therapeutic potential .

Comparación Con Compuestos Similares

Szechenyine is unique due to its specific chemical structure and properties. it shares similarities with other alkaloids isolated from Aconitum species, such as:

- Aconitine

- 3-Acetylaconitine

- Songorine

- Beta-sitosterol

Actividad Biológica

Szechenyine, a compound derived from the plant Aconitum szechenyianum, has garnered attention for its notable biological activities, particularly in the context of anti-tumor effects and other pharmacological properties. This article reviews the current understanding of this compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is classified as an alkaloid, which are naturally occurring compounds known for their diverse pharmacological effects. The compound is primarily extracted from the roots of Aconitum szechenyianum, a species within the Ranunculaceae family. Research indicates that this compound exhibits significant anti-cancer properties, alongside other biological activities.

1. Anti-Cancer Properties

Recent studies have highlighted the anti-tumor activity of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms, notably by targeting the p38 MAPK signaling pathway. This pathway is crucial in regulating cell proliferation and survival, making it a significant target for cancer therapies.

Table 1: Summary of Anti-Cancer Mechanisms of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| p38 MAPK Pathway | Induces apoptosis in hepatoma cells | |

| Inhibition of NF-κB | Reduces inflammation and tumor progression | |

| Modulation of JAK/STAT | Affects immune response in tumors |

2. Anti-Inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. It modulates several key pathways involved in inflammation, including the NF-κB pathway, which is critical for the expression of pro-inflammatory cytokines.

Table 2: Inflammatory Pathways Modulated by this compound

| Pathway | Effect | Reference |

|---|---|---|

| NF-κB | Decreases expression of pro-inflammatory cytokines | |

| JAK/STAT | Regulates immune cell activity |

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Case Study 1: A study involving hepatoma cells showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The researchers noted that this effect was correlated with the activation of the p38 MAPK pathway.

- Case Study 2: In an animal model of inflammation, this compound administration resulted in reduced levels of inflammatory markers and improved overall health indicators, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics and Safety Profile

While the biological activities of this compound are promising, further research is needed to fully understand its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted in the body. Preliminary studies suggest that this compound may exhibit favorable pharmacokinetic properties; however, comprehensive clinical trials are necessary to establish its safety profile and therapeutic window.

Propiedades

IUPAC Name |

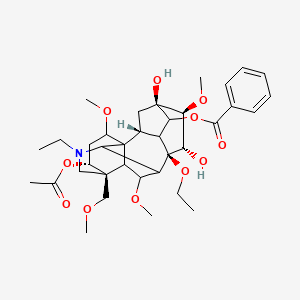

[(2R,5R,6S,7S,8R,13R,14R)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51NO11/c1-8-37-17-33(18-42-4)22(47-19(3)38)15-23(43-5)35-21-16-34(41)30(48-32(40)20-13-11-10-12-14-20)24(21)36(46-9-2,29(39)31(34)45-7)25(28(35)37)26(44-6)27(33)35/h10-14,21-31,39,41H,8-9,15-18H2,1-7H3/t21-,22-,23?,24?,25?,26?,27?,28?,29+,30?,31+,33+,34-,35?,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAQZKJLRXMIFW-HYCPVBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OCC)OC)OC)OC(=O)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](CC(C34C2C(C(C31)[C@]5([C@H]([C@@H]([C@]6(C[C@@H]4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OCC)OC)OC)OC(=O)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Szechenyine and what is known about its structure?

A1: this compound is a novel compound isolated from the plant Aconitum szechenyianum Gay []. The study elucidated its structure using spectroscopic techniques including UV, IR, 1H NMR, 13C NMR, and Mass spectrometry []. Unfortunately, the paper does not provide the specific molecular formula, weight, or detailed spectroscopic data for this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.